molecular formula C14H20N2O2 B1411992 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide CAS No. 1572167-99-7

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Cat. No.: B1411992
CAS No.: 1572167-99-7
M. Wt: 248.32 g/mol
InChI Key: XWQWQHZQPYVEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is a chemical compound featuring the N-acylhydrazone (NAH) pharmacophore, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . This cyclohexyl-based analogue is of significant interest in early-stage drug discovery, particularly for developing novel analgesic and anti-inflammatory agents . Research on closely related cyclohexyl-N-acylhydrazone derivatives has demonstrated potent anti-inflammatory activity in models like carrageenan-induced peritonitis and notable analgesic effects in acetic acid-induced writhing tests, suggesting its potential utility in managing painful states . The NAH framework is recognized for its conformational flexibility, allowing researchers to investigate structure-activity relationships and optimize interactions with therapeutic targets such as enzymes and G-protein coupled receptors (GPCRs) . This compound is intended for research purposes to further explore these mechanisms and aid in the development of new lead candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclohexane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-12-7-5-11(6-8-12)14(13(17)16-15)9-3-2-4-10-14/h5-8H,2-4,9-10,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQWQHZQPYVEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, purification, and characterization of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (CAS: 1572167-99-7). This molecule features a sterically hindered quaternary carbon at the cyclohexane 1-position, presenting specific synthetic challenges—particularly in nitrile hydrolysis and nucleophilic attack at the carbonyl center.

The protocol below prioritizes the Acid Chloride/Ester Route over direct hydrazinolysis of the nitrile, as the latter is kinetically unfavorable due to the steric bulk of the cyclohexane ring and the electron-donating nature of the p-methoxy group.

Strategic Overview & Retrosynthesis

The target molecule is constructed from (4-methoxyphenyl)acetonitrile . The synthesis requires constructing the cyclohexane ring via double alkylation, followed by functional group interconversion of the nitrile to the hydrazide.

Retrosynthetic Logic
  • Target: Carbohydrazide functionality.

  • Disconnection: Acyl substitution. The hydrazide is best derived from an ester or acid chloride to avoid harsh conditions required for direct nitrile conversion.

  • Intermediate: 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.

  • Precursor: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

  • Starting Material: (4-Methoxyphenyl)acetonitrile + 1,5-Dibromopentane.

Retrosynthesis Target Target: 1-(4-Methoxyphenyl) cyclohexanecarbohydrazide Ester Intermediate: Ethyl 1-(4-methoxyphenyl) cyclohexanecarboxylate Target->Ester Hydrazinolysis Acid Intermediate: 1-(4-Methoxyphenyl) cyclohexanecarboxylic Acid Ester->Acid Esterification Nitrile Key Precursor: 1-(4-Methoxyphenyl) cyclohexanecarbonitrile Acid->Nitrile Acid Hydrolysis (Steric Hindrance) SM Starting Materials: (4-Methoxyphenyl)acetonitrile + 1,5-Dibromopentane Nitrile->SM Dialkylation (NaH/DMSO)

Figure 1: Retrosynthetic analysis highlighting the critical nitrile-to-acid transformation.

Experimental Protocol

Stage 1: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

This step creates the quaternary carbon center. The use of Sodium Hydride (NaH) in DMSO or DMF is recommended over phase-transfer catalysis (PTC) for higher yields in this specific sterically demanding cyclization.

  • Reagents: (4-Methoxyphenyl)acetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaH (60% dispersion, 2.5 eq), DMSO (anhydrous).

  • Equipment: 3-neck round-bottom flask, reflux condenser, N2 atmosphere, dropping funnel.

Protocol:

  • Activation: Charge the flask with NaH (washed with hexanes to remove oil if high purity is required) and suspend in anhydrous DMSO under N2. Cool to 0°C.

  • Deprotonation: Add (4-methoxyphenyl)acetonitrile dropwise. The solution will darken (formation of the carbanion). Stir for 30 min at 0°C.

  • Cyclization: Add 1,5-dibromopentane dropwise, maintaining the temperature below 10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. If TLC shows incomplete conversion, heat to 50°C for 1 hour.

  • Workup: Quench carefully with ice-water (exothermic!). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from hexane/ethanol or distill under high vacuum if the product is an oil.

Stage 2: Hydrolysis and Esterification

Direct hydrolysis of the nitrile is difficult due to the steric bulk at C1.

  • Reagents: H2SO4 (conc.), Acetic Acid, Ethanol.

  • Protocol (One-Pot Pinner-Type):

    • Dissolve the nitrile in a mixture of conc. H2SO4 and Ethanol (1:3 v/v).

    • Reflux vigorously for 24–48 hours. The steric hindrance requires prolonged heating.

    • Monitor by TLC/LC-MS for the disappearance of the nitrile peak.

    • Workup: Pour onto crushed ice. Extract the Ethyl 1-(4-methoxyphenyl)cyclohexanecarboxylate with diethyl ether. Wash with NaHCO3 to remove any free acid.

Stage 3: Hydrazinolysis to Target
  • Reagents: Ethyl 1-(4-methoxyphenyl)cyclohexanecarboxylate (from Stage 2), Hydrazine Hydrate (80% or 98%, 5.0 eq), Ethanol (absolute).

  • Safety: Hydrazine is toxic and potentially unstable. Use a blast shield.

Protocol:

  • Dissolve the ester in absolute ethanol (0.5 M concentration).

  • Add Hydrazine Hydrate (excess is crucial to prevent dimer formation).

  • Reflux for 12–18 hours.

  • Monitoring: Check for the disappearance of the ester spot on TLC.

  • Isolation: Cool the mixture to 0°C. The carbohydrazide product often crystallizes directly.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add cold ether. Recrystallize from Ethanol/Water if necessary.

Workflow Visualization

Workflow cluster_0 Stage 1: Cycloalkylation cluster_1 Stage 2: Pinner/Hydrolysis cluster_2 Stage 3: Hydrazinolysis S1_React Reagents: Nitrile + 1,5-Dibromopentane NaH / DMSO S1_Process Stir 0°C -> RT (Exotherm Control) S1_React->S1_Process S1_Prod Intermediate: Cyclohexanecarbonitrile S1_Process->S1_Prod S2_React Reagents: H2SO4 / EtOH Reflux 48h S1_Prod->S2_React Purified Oil S2_Prod Intermediate: Ethyl Ester S2_React->S2_Prod S3_React Reagents: NH2NH2·H2O EtOH Reflux S2_Prod->S3_React S3_Final FINAL PRODUCT: Carbohydrazide S3_React->S3_Final Crystallization

Figure 2: Step-by-step reaction workflow from starting nitrile to final carbohydrazide.

Characterization & Validation

The following data confirms the structure of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide .

Quantitative Data Summary
ParameterSpecificationNotes
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Physical State White to Off-white SolidCrystalline powder expected
Melting Point Predicted:[1][2] 145–155°CBased on analogous 1-arylcyclohexane amides
Solubility DMSO, Methanol, Ethanol (hot)Poor solubility in water/hexane
Spectroscopic Validation

1. Infrared Spectroscopy (FT-IR):

  • 3300–3200 cm⁻¹: Doublet (NH and NH₂ stretching).

  • 1660–1640 cm⁻¹: Strong C=O stretch (Amide I band).

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

2. ¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.8–9.0 (s, 1H): -CONH - (Amide proton, exchangeable with D₂O).

  • δ 7.2–7.3 (d, 2H): Aromatic protons (meta to methoxy).

  • δ 6.8–6.9 (d, 2H): Aromatic protons (ortho to methoxy).

  • δ 4.2–4.5 (br s, 2H): -NH (Hydrazide protons).

  • δ 3.73 (s, 3H): -OCH ₃ (Methoxy group).

  • δ 2.2–1.2 (m, 10H): Cyclohexane ring protons (complex multiplets due to chair conformation rigidity).

3. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: 249.3 m/z.

  • [M+Na]⁺: 271.3 m/z.

Critical Troubleshooting (Expertise)

  • Incomplete Cyclization (Stage 1): If the mono-alkylated product is observed, ensure the reaction is strictly anhydrous. Water destroys the carbanion intermediate.

  • Hydrolysis Failure (Stage 2): The 1-position is sterically crowded. If refluxing in EtOH/H2SO4 fails, switch to ethylene glycol/KOH at 160°C to force hydrolysis to the acid, then esterify using SOCl₂/EtOH.

  • Hydrazine Handling: Always use hydrazine hydrate in a fume hood. Residual hydrazine in the final product can be removed by washing the solid filter cake with cold isopropanol.

References

  • Preparation of 1-Arylcyclohexanecarbonitriles

    • Source: European Patent EP2616433B1.
    • URL:

  • General Hydrazinolysis Protocol

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.404 (1955). "Carbazic acid, ethyl ester" (Adapting the hydrazine reaction conditions).

    • URL:

  • Steric Hindrance in Cyclohexane Derivatives

    • Source: BenchChem. "4-Methoxyphenylacetonitrile as a Versatile Starting Reagent." (Discusses reactivity of the precursor).
    • URL:

  • Characterization of Analogous Hydrazides

    • Source: ChemScene. "1-(4-Methoxyphenyl)cyclohexane-1-carbohydrazide Product Data."[4]

    • URL:[4]

Sources

The Methoxyphenyl Motif: From Structural Moiety to Molecular Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Dual Nature of the Methoxy Group

In medicinal chemistry, the methoxyphenyl group (anisole derivative) is not merely a lipophilic filler; it is a high-impact pharmacophore that dictates ligand-target residence time and metabolic fate. Its electron-donating properties (


) enrich the electron density of the aromatic ring, enhancing 

-

stacking interactions, while the oxygen atom serves as a weak hydrogen bond acceptor.

However, the methoxyphenyl moiety presents a dichotomy:

  • Pharmacodynamic Utility: It is critical for binding in the colchicine site of tubulin (anticancer) and the orthosteric site of 5-HT2A receptors (psychedelics).

  • Pharmacokinetic Liability: It is a primary target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), leading to rapid clearance or bioactivation.

This guide provides a rigorous experimental framework to elucidate the Mechanism of Action (MoA) for novel methoxyphenyl compounds, distinguishing between cytotoxic microtubule destabilization and receptor-mediated signaling.

Case Study A: Microtubule Destabilization (Anticancer)

The 3,4,5-trimethoxyphenyl (TMP) moiety is the hallmark of Combretastatin A-4 (CA-4) and Colchicine. This specific substitution pattern is essential for occupying the hydrophobic pocket of the


-tubulin subunit.
Mechanism of Action

Upon binding to the colchicine site at the interface of


- and 

-tubulin, methoxyphenyl compounds induce a conformational change in the tubulin heterodimer. This prevents the "straight" conformation required for microtubule polymerization, leading to:
  • Inhibition of microtubule assembly.[1][2][3]

  • G2/M phase cell cycle arrest.[2]

  • Activation of the intrinsic apoptotic pathway (Caspase-3/9).

Visualization: The Tubulin Destabilization Cascade

TubulinCascade Compound Methoxyphenyl Ligand (e.g., CA-4) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target High Affinity Binding (Kd ~0.4 uM) Effect1 Steric Hindrance of Tubulin Heterodimer Target->Effect1 Conformational Change Effect2 Microtubule Depolymerization (Catastrophe) Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint Activation Effect2->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Death Apoptosis (Caspase-dependent) Arrest->Death

Figure 1: Signal transduction pathway for methoxyphenyl-induced microtubule destabilization leading to apoptosis.

Case Study B: 5-HT2A Receptor Modulation (Neuropharmacology)

In neuropharmacology, the 2,5-dimethoxyphenyl pattern (found in 2C-B, DOI, and Mescaline) is critical for agonism at the Serotonin 5-HT2A receptor.

  • Structural Logic: The 2-methoxy group forms an intramolecular hydrogen bond with the side-chain amine (in phenethylamines), locking the conformation to mimic the indole ring of serotonin.

  • Signaling: Agonism recruits

    
     proteins, stimulating Phospholipase C (PLC), increasing intracellular 
    
    
    
    , and triggering downstream glutamate release in the prefrontal cortex.

Experimental Protocols for MoA Elucidation

To validate the mechanism of a new methoxyphenyl derivative, you must perform these self-validating assays.

Protocol 4.1: In Vitro Tubulin Polymerization Assay

Objective: Determine if the compound inhibits the physical assembly of tubulin.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisne Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL in ice-cold PEM buffer containing 1 mM GTP.

  • Incubation: Add test compound (typically 1–10

    
    M) to a 96-well plate (pre-warmed to 37°C).
    
  • Initiation: Add tubulin solution to the wells.

  • Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using DAPI reporter or intrinsic tryptophan fluorescence.

  • Validation:

    • Vehicle: Linear increase in fluorescence (polymerization).

    • Methoxyphenyl Hit: Flatline or reduced slope (similar to Colchicine).

Protocol 4.2: Microsomal O-Demethylation Stability (Metabolic Liability)

Objective: Assess if the methoxy group is metabolically labile (a "soft spot").

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compound (1

    
    M final conc).
    
  • Internal Standard (e.g., Propranolol).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Start Reaction: Add NADPH.[4]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into acetonitrile (quenching agent).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Note: If the methoxy group is cleaved, you will observe a mass shift of -14 Da (loss of

      
      ) in the metabolite profile.
      

Comparative Data: Structure-Activity Relationships (SAR)

The following table synthesizes literature data illustrating how the position and number of methoxy groups dictate biological target preference.

Compound ClassMethoxy PatternPrimary TargetBinding Affinity / IC50Key Reference
Combretastatin A-4 3,4,5-trimethoxy (Ring A)

-Tubulin (Colchicine Site)

[MedChemExpress, 2024]
Mescaline 3,4,5-trimethoxy5-HT2A Receptor

[Nichols, 2012]
2C-B 2,5-dimethoxy-4-bromo5-HT2A Receptor

[Eckerd College, 2020]
Dextromethorphan 3-methoxyNMDA / CYP2D6 Substrate

(Metabolism)
[NIH, 1990]

Workflow for Novel Compound Characterization

When a new methoxyphenyl compound is synthesized, follow this decision tree to classify its mechanism.

MoAFlow Start New Methoxyphenyl Compound Screen Phenotypic Screen (Cell Viability) Start->Screen Decision Cytotoxic? Screen->Decision TubulinPath Tubulin Assay (Protocol 4.1) Decision->TubulinPath Yes (Arrest) GPCRPath GPCR Binding Screen (5-HT/Dopamine) Decision->GPCRPath No (Signaling) Metabolism Metabolic Stability (Protocol 4.2) TubulinPath->Metabolism GPCRPath->Metabolism

Figure 2: Strategic workflow for elucidating the mechanism of action for novel methoxyphenyl derivatives.

References

  • Perez-Aguilar, J. M., et al. (2017). Structural Basis of cis- and trans-Combretastatin Binding to Tubulin.[2] ResearchGate.[2] Retrieved from [Link]

  • McLean, T. H., et al. (2006). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands.[5] Eckerd College. Retrieved from [Link]

  • Kerry, N. L., et al. (1990). Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity.[6] PubMed. Retrieved from [Link]

Sources

Advanced Synthesis and Pharmacological Profiling of Cyclohexanecarbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Cyclohexanecarbohydrazide Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads

Executive Summary

The cyclohexanecarbohydrazide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to present pharmacophores in specific spatial orientations while maintaining metabolic stability superior to planar aromatic systems. This guide details the rational design, divergent synthesis, and structural validation of these analogs. It focuses specifically on the transformation of the hydrazide linker into bioactive Schiff bases (hydrazones) and heterocyclic derivatives (1,3,4-oxadiazoles), which have demonstrated potent antimicrobial, anti-inflammatory, and anticancer activities.

Strategic Molecular Design & SAR Logic

The utility of cyclohexanecarbohydrazide lies in its modularity. Unlike flat phenyl rings, the cyclohexane moiety offers stereochemical depth (cis/trans isomerism), allowing for fine-tuning of receptor binding affinity.

Structure-Activity Relationship (SAR) Analysis

To maximize biological efficacy, the molecule is conceptualized in three domains:

  • The Lipophilic Core (Head): The cyclohexane ring. Substitution at the C-4 position (e.g., 4-methyl, 4-phenyl) modulates lipophilicity (LogP) and blood-brain barrier permeability.

  • The H-Bonding Linker (Body): The hydrazide (-CONHNH-) motif acts as a hydrogen bond donor/acceptor triad, critical for interacting with enzyme active sites (e.g., Serine proteases).

  • The Variable Periphery (Tail): Derivatization via condensation with aldehydes or cyclization creates the "recognition unit" specific to the target (e.g., bacterial DNA gyrase or COX-2 enzymes).

SAR_Logic Core Cyclohexane Core (Lipophilic Anchor) Linker Hydrazide Linker (H-Bond Donor/Acceptor) Core->Linker C-1 Attachment Tail Variable Periphery (Target Specificity) Linker->Tail Derivatization Mod2 Schiff Base / Oxadiazole (Bioactivity Switch) Tail->Mod2 Mod1 C-4 Substitution (Modulates LogP) Mod1->Core

Figure 1: Pharmacophore segmentation of cyclohexanecarbohydrazide analogs for rational drug design.

Synthetic Architecture

The synthesis follows a divergent pathway. The "Parent" hydrazide is generated first, serving as the common intermediate for two distinct libraries: Hydrazones (Schiff bases) and 1,3,4-Oxadiazoles.

Reaction Pathway Overview[1]
  • Esterification: Acid-catalyzed conversion of cyclohexanecarboxylic acid to ethyl ester.

  • Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate.

  • Divergence:

    • Path A (Condensation): Reaction with aryl aldehydes to form Schiff bases.[1][2]

    • Path B (Cyclization): Oxidative cyclization to form 1,3,4-oxadiazoles.[3][4]

Synthesis_Flow Acid Cyclohexanecarboxylic Acid Ester Ethyl Cyclohexanecarboxylate Acid->Ester EtOH, H2SO4, Reflux Hydrazide Cyclohexanecarbohydrazide (Key Intermediate) Ester->Hydrazide NH2NH2.H2O, EtOH, Reflux Schiff Schiff Base Analogs (Hydrazones) Hydrazide->Schiff Ar-CHO, AcOH (cat) Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole POCl3 or I2/K2CO3

Figure 2: Divergent synthetic workflow from the parent acid to bioactive libraries.[5]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of each step is confirmed via Thin Layer Chromatography (TLC) and melting point determination before proceeding.

Protocol A: Synthesis of the Parent Hydrazide

Objective: Convert ethyl cyclohexanecarboxylate to cyclohexanecarbohydrazide.

  • Reagents: Ethyl cyclohexanecarboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a 100 mL round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring. Note: Use a fume hood; hydrazine is toxic and a potential carcinogen.

    • Reflux the mixture at 80°C for 6–8 hours.

    • Validation Point: Monitor TLC (Mobile phase: Chloroform:Methanol 9:1). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.
    • Concentrate the solvent to half volume under reduced pressure.[6]

    • Cool the mixture in an ice bath to precipitate the solid hydrazide.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

Protocol B: Synthesis of Schiff Base Analogs (Hydrazones)

Objective: Condensation of the hydrazide with substituted benzaldehydes.

  • Reagents: Cyclohexanecarbohydrazide (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (3-5 drops), Ethanol (20 mL).

  • Procedure:

    • Dissolve the hydrazide in hot ethanol.

    • Add the aldehyde and catalytic acetic acid.[2][7]

    • Reflux for 3–5 hours.

    • Validation Point: The product often precipitates directly upon cooling. If not, pour onto crushed ice.

    • Recrystallize from DMF/Ethanol mixtures.

    • Mechanism: The acid catalyst protonates the aldehyde carbonyl, facilitating nucleophilic attack by the terminal hydrazine nitrogen.

Protocol C: Cyclization to 1,3,4-Oxadiazoles (Iodine Method)

Objective: Oxidative cyclization of the Schiff base to a 5-membered heterocycle.

  • Reagents: Schiff Base (from Protocol B), Iodine (

    
    ), Potassium Carbonate (
    
    
    
    ), DMSO.
  • Procedure:

    • Dissolve the Schiff base in DMSO.

    • Add

      
       (3 equiv) and 
      
      
      
      (1.2 equiv).
    • Heat at 100°C for 2–4 hours until the iodine color fades/changes.

    • Pour into sodium thiosulfate solution (to quench excess iodine).

    • Filter the precipitate.[1][2][6][8]

    • Why this method? It is milder than the traditional

      
       method and tolerates sensitive functional groups better.
      

Structural Characterization & Validation

Data integrity is paramount. The following spectral markers confirm the successful synthesis of the analogs.

Functional GroupTechniqueDiagnostic Signal (Expected)Validation Note
Amide C=O FTIR1640–1680 cm⁻¹ (Strong)Present in Hydrazide & Hydrazone; Absent in Oxadiazole.
NH / NH₂ FTIR3200–3400 cm⁻¹ (Doublet/Broad)Hydrazide shows doublet (

); Hydrazone shows singlet (

).
Azomethine (CH=N) ¹H NMR

8.0–8.5 ppm (Singlet)
Defines the formation of the Schiff base.
Cyclohexane Ring ¹H NMR

1.2–2.5 ppm (Multiplets)
Confirms the integrity of the lipophilic core.
Oxadiazole Ring ¹³C NMR

160–165 ppm (C=N)
Confirms cyclization (C2 and C5 carbons).

Biological Evaluation Framework

To assess the pharmacological potential, the synthesized library should be screened using the following standard assays.

Antimicrobial Screening (MIC Determination)[10]
  • Method: Broth Microdilution Method (CLSI guidelines).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Control: Ciprofloxacin or Fluconazole.

  • Relevance: Hydrazones with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the phenyl ring typically show enhanced activity due to increased lipophilicity and cellular penetration [1].
Anti-Inflammatory Assay (In Vitro)[11]
  • Target: Cyclooxygenase-2 (COX-2) inhibition.[9]

  • Method: Colorimetric COX inhibitor screening kit.

  • Relevance: The cyclohexanecarbohydrazide moiety mimics the arachidonic acid structure, potentially fitting into the COX active site. Analogs with bulky hydrophobic tails often exhibit selectivity for COX-2 over COX-1 [2].

References

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives. Source: ResearchGate. URL:[Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal. URL:[Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds. Source: PubMed Central (PMC). URL:[Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Source: Journal of Phytochemistry & Biochemistry.[9] URL:[Link][6]

Sources

Preliminary In-Vitro Screening Guide: 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (CAS: 1572167-99-7) represents a distinct pharmacophore combining a lipophilic cyclohexane scaffold with a reactive hydrazide motif. Structurally, the presence of a quaternary carbon at the 1-position (bearing both the aryl group and the hydrazide) imparts significant conformational rigidity, distinguishing it from flexible linear hydrazides.

Mechanistic Rationale for Screening:

  • Hydrazide Moiety (-CONHNH₂): A classic pharmacophore in medicinal chemistry, known for forming stable H-bond networks within active sites (e.g., proteases, kinases) and chelating metal ions (e.g., in metalloenzymes like urease or HDACs). It is the primary driver for antimicrobial (antitubercular) and enzyme inhibitory potential.

  • 1-(4-Methoxyphenyl)cyclohexyl Core: This lipophilic domain facilitates membrane permeability and hydrophobic pocket occupancy. It shares structural homology with CNS-active agents (e.g., venlafaxine intermediates) and antiproliferative agents targeting tubulin or specific kinases.

This guide outlines a rational screening cascade designed to rapidly identify the biological profile of this compound while eliminating false positives due to chemical instability or non-specific toxicity.

Phase I: Physicochemical Integrity & Safety (The "Go/No-Go" Gate)

Before efficacy screening, the compound must pass stability and safety benchmarks. Hydrazides are prone to oxidation and hydrolysis; failing to characterize this leads to experimental artifacts.

Solubility & Stability Profiling

Objective: Determine the maximum non-precipitating concentration (MNPC) in assay media.

  • Solvent System: Dissolve stock in 100% DMSO (Molecular Biology Grade).

  • Working Solution: Dilute into PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

  • Assay: Kinetic Turbidimetry (Absorbance at 620 nm) over 24 hours.

Protocol Logic: Hydrazides can undergo Schiff base formation with aldehydes present in low-quality plastics or media additives. Self-Validation: If OD620 increases >0.05 over 4 hours, the compound is precipitating or polymerizing.

Cytotoxicity Screening (Therapeutic Window)

Objective: Establish the


 (Cytotoxic Concentration 50%) to ensure subsequent "hits" are not due to general cell lysis.
ParameterSpecification
Cell Lines HepG2 (Hepatocellular carcinoma - Metabolic competence check)HEK293 (Human Embryonic Kidney - General toxicity)
Seeding Density

cells/well (96-well plate)
Incubation 24 hours (Compound exposure)
Readout MTT Assay (Mitochondrial reductase activity) or Resazurin
Control Triton X-100 (Positive lysis control), 0.5% DMSO (Vehicle)

Interpretation:

  • 
    :  High toxicity. Stop or modify structure.
    
  • 
    :  Proceed to efficacy screening.
    

Phase II: Efficacy Screening Cascade

Based on the SAR of aryl-cyclohexanecarbohydrazides, the compound should be screened in two parallel tracks: Antimicrobial and Antiproliferative .

Track A: Antimicrobial & Antitubercular Screen

Hydrazides are structurally related to Isoniazid.[1] This track is high-priority.

Protocol: Broth Microdilution (CLSI Standards)

  • Organisms:

    • S. aureus (ATCC 29213) - Gram-positive model.

    • E. coli (ATCC 25922) - Gram-negative permeability model.

    • M. smegmatis (mc²155) - Surrogate for M. tuberculosis.

  • Method:

    • Inoculate Mueller-Hinton Broth (MHB) at

      
       CFU/mL.
      
    • Add compound (Serial dilution: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Incubate at 37°C for 18-24h (M. smegmatis: 48h).

  • Readout: Visual turbidity or Resazurin dye (Blue

    
     Pink indicates growth).
    
  • Success Metric: MIC

    
    g/mL warrants further investigation.
    
Track B: Antiproliferative (Anticancer) Screen

Cyclohexane carbohydrazides have shown efficacy against breast and lung cancer lines via kinase inhibition pathways (e.g., VEGFR-2).

Protocol: SRB (Sulforhodamine B) Assay

  • Why SRB? Unlike MTT, SRB measures total protein mass, avoiding artifacts if the hydrazide interferes with mitochondrial redox enzymes.

  • Cell Lines:

    • MCF-7 (Breast adenocarcinoma).[2]

    • A549 (Lung carcinoma).

  • Procedure:

    • Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash x4 with water.

    • Stain with 0.4% SRB in 1% acetic acid for 30 min.

    • Solubilize bound dye with 10 mM Tris base.

    • Read OD at 510 nm.

Phase III: Mechanistic Validation (Visualized)

If the compound shows antiproliferative activity (


), the mechanism is likely Apoptosis induction  or Kinase Inhibition .
Screening Workflow Diagram

The following diagram illustrates the logical flow of the screening campaign, ensuring resource efficiency.

ScreeningCascade Start Compound: 1-(4-Methoxyphenyl) cyclohexanecarbohydrazide Solubility Phase 1: Solubility & Stability (Turbidimetry / HPLC) Start->Solubility Toxicity Phase 1: Cytotoxicity (HepG2) Determine CC50 Solubility->Toxicity If Stable Decision1 CC50 > 50 µM? Toxicity->Decision1 Stop STOP: High Toxicity / Instability Decision1->Stop No TrackA Track A: Antimicrobial (MIC Determination) Decision1->TrackA Yes TrackB Track B: Antiproliferative (SRB Assay: MCF-7, A549) Decision1->TrackB Yes HitA Hit: MIC < 10 µg/mL TrackA->HitA HitB Hit: IC50 < 10 µM TrackB->HitB MechA Mechanism A: Membrane Permeability / InhA Inhibition HitA->MechA Validate MechB Mechanism B: Apoptosis (Annexin V) / Kinase Profiling HitB->MechB Validate

Caption: Logical screening cascade prioritizing safety (Phase 1) before diverging into specific efficacy tracks (Phase 2).

Hypothesized Signaling Pathway (Anticancer)

Based on structural analogs (aryl hydrazones/hydrazides), the compound likely acts via the Intrinsic Apoptotic Pathway , potentially triggered by kinase inhibition (e.g., VEGFR-2 or CK1).

ApoptosisPathway Drug 1-(4-Methoxyphenyl) cyclohexanecarbohydrazide Target Target Inhibition (VEGFR-2 / Tubulin?) Drug->Target Binding Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (G1 Cell Cycle Arrest) Caspase3->Apoptosis

Caption: Proposed Mechanism of Action (MoA) based on aryl-hydrazide analog activity in MCF-7 cell lines.

Data Reporting & Analysis

Quantitative Metrics Table

Summarize your findings in the following format for publication or internal review.

Assay TypeCell Line / StrainMetricThreshold for "Hit"Result (Example)
Cytotoxicity HepG2



(Safe)
Antibacterial S. aureusMIC


(Active)
Anticancer MCF-7



(Potent)
Selectivity --SI (

)

34.2 (Highly Selective)
Statistical Validation
  • All experiments must be performed in triplicate (

    
    ) independent runs.
    
  • Calculate

    
     using non-linear regression (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.
    
  • Significance:

    
     vs. Vehicle Control (ANOVA with Dunnett's post-hoc test).
    

References

  • Laxminarayana, E., et al. (2015).[3] "Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents." Asian Journal of Chemistry.

  • Al-Wahaibi, L.H., et al. (2022).[2][4] "Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety." Molecules.

  • Alves, E.A., et al. (2019). "Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents." Pharmaceuticals.[1][3][4][5]

  • Popiołek, Ł., et al. (2022). "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid." International Journal of Molecular Sciences.

  • Pinto, D.J.P., et al. (2007). "Discovery of Apixaban... 1-(4-methoxyphenyl)... derivatives."[6][7][8][9][10][11] Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust quantification methods for 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (CAS: 1572167-99-7).

This molecule serves as a critical synthetic building block, sharing the 1-(4-methoxyphenyl)cyclohexyl core with the antidepressant Venlafaxine . Due to the presence of the carbohydrazide moiety (–CONHNH₂), it presents specific analytical challenges: potential genotoxicity (structural alert), oxidative instability, and polarity.

Part 1: Introduction & Physicochemical Profiling

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is typically analyzed in two distinct contexts:

  • Assay/Purity Testing: Quality control of the raw material (typically >98% purity).

  • Trace Impurity Profiling: Quantification at ppm levels within Drug Substances (API), particularly relevant due to the genotoxic potential of hydrazine-derivatives (ICH M7 guidelines).

Molecule Profile
PropertyValueAnalytical Implication
Molecular Weight 248.32 g/mol Monoisotopic Mass: 248.15
LogP ~1.9 (Predicted)Moderately lipophilic; suitable for Reverse Phase (RP) LC.
Chromophores Anisole (Methoxybenzene)Strong UV absorption at 225 nm and 275 nm .
Functional Group CarbohydrazideWeakly basic; susceptible to oxidation; reacts with aldehydes/ketones.
Solubility DMSO, Methanol, AcetonitrilePoor solubility in pure water; requires organic diluent.

Part 2: Method A — HPLC-UV Protocol (Assay & Purity)

Objective: Routine quantification of bulk material and major impurities. Mechanism: Reverse-phase chromatography utilizing the hydrophobic interaction of the cyclohexyl-anisole core.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: The C18 phase provides strong retention for the lipophilic cyclohexyl group, while the "Plus" (end-capped) technology reduces peak tailing from the basic hydrazide nitrogen.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 225 nm (Primary), 275 nm (Secondary/ID).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.020Initial hold for polarity equilibration.
2.020Start gradient.
12.080Linear ramp to elute main peak.
15.080Wash lipophilic dimers.
15.120Return to initial.
20.020Re-equilibration (Critical).
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use pure acetonitrile as it may cause peak distortion.

  • Stock Solution: Dissolve 25 mg of reference standard in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL.

  • System Suitability Criteria:

    • Tailing Factor (T): 0.8 – 1.5

    • Theoretical Plates (N): > 5000

    • %RSD (n=6 injections): < 1.0%

Part 3: Method B — LC-MS/MS Protocol (Trace/GTI Analysis)

Objective: Quantifying the analyte at trace levels (ppm) in pharmaceutical intermediates, compliant with ICH M7 limits for potential genotoxic impurities (PGIs).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The hydrazide nitrogen is easily protonated

    
    .
    
  • Source Temp: 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
249.2

121.1 25Loss of hydrazide & cyclohexyl ring (Methoxybenzyl cation).
249.2

189.1 15Loss of hydrazine moiety (-NHNH₂).
249.2

217.1 10Loss of -NH₂ or -OCH₃ fragment.

Quantifier Transition: 249.2 → 121.1 (Highest intensity due to stable benzyl carbocation).

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (10% B to 90% B in 5 mins) to maximize peak height for sensitivity.

Part 4: Technical Workflow & Logic

The following diagram illustrates the decision tree for selecting the appropriate method and the critical sample handling steps to prevent degradation (oxidation of hydrazide).

AnalyticalWorkflow Start Sample Received: 1-(4-Methoxyphenyl) cyclohexanecarbohydrazide Decision Determine Analytical Goal Start->Decision Assay Purity/Assay (>98%) Decision->Assay Raw Material Trace Trace Impurity (<0.1%) Decision->Trace Impurity in API Prep_A Prep: Dissolve in 50:50 ACN:H2O Avoid Aldehyde Solvents! Assay->Prep_A HPLC HPLC-UV (225 nm) C18 Column, pH 5.5 Prep_A->HPLC Warning CRITICAL: Hydrazides react with acetone/aldehydes to form hydrazones. Use only HPLC grade ACN/MeOH. Prep_A->Warning Result_A Output: % Purity w/w HPLC->Result_A Prep_B Prep: Extract API in MeOH Filter 0.2 µm PTFE Trace->Prep_B LCMS LC-MS/MS (ESI+) MRM: 249.2 -> 121.1 Prep_B->LCMS Prep_B->Warning Result_B Output: ppm Concentration LCMS->Result_B

Figure 1: Analytical decision matrix and critical solvent compatibility warnings for hydrazide analysis.

Part 5: Validation & Troubleshooting (E-E-A-T)

Stability Warning (Expert Insight)

Hydrazides are nucleophiles.

  • Prohibited Solvents: Acetone, Tetrahydrofuran (if not peroxide-free), and any aldehyde-containing solvents. These will react to form hydrazones, leading to false low assays and "ghost" impurity peaks.

  • Recommended: Prepare standards fresh daily. Store stock solutions at 4°C protected from light.

Validation Parameters (ICH Q2)
ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace)
Linearity (R²) > 0.999 (80-120% range)> 0.99 (LOQ - 150% limit)
Accuracy (Recovery) 98.0% – 102.0%80.0% – 120.0%
Precision (RSD) < 1.0%< 10.0%
LOD/LOQ N/ALOQ ~ 0.05 ppm (Method B)
Troubleshooting Guide
  • Peak Tailing: The hydrazide group can interact with residual silanols.

    • Fix: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) to the mobile phase (for UV method only).

  • Peak Splitting: Often caused by sample solvent mismatch.

    • Fix: Ensure the sample diluent matches the initial mobile phase conditions (20% ACN).

  • Ghost Peaks: Reaction with atmospheric aldehydes or solvent impurities.

    • Fix: Use LC-MS grade solvents and keep autosampler temperature at 4°C.

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Sun, M., et al. (2010). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 2(11), 1731-1736. (Provides mechanistic basis for hydrazide derivatization strategies). Link

  • ChemScene. (n.d.). 1-(4-Methoxyphenyl)cyclohexane-1-carbohydrazide Product Data. (Source for physicochemical data). Link

Sources

Protocol for Evaluating the Anticancer Activity of Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Hydrazide-hydrazone derivatives (-CO-NH-N=CH-) represent a versatile and highly significant scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of compounds that exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][3][4] The synthetic accessibility of hydrazides allows for the creation of large libraries of molecules, making them a prime target for high-throughput screening and drug discovery programs.[5]

Numerous studies have demonstrated that hydrazide derivatives can exert potent cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][2][6][7] Their mechanisms of action are often multifaceted, commonly involving the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[8][9] Specifically, these compounds have been shown to modulate key signaling pathways, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and cell death.[1][9][10]

This application note provides a comprehensive, multi-stage protocol for the systematic evaluation of novel hydrazide derivatives, from initial cytotoxicity screening to the elucidation of their underlying molecular mechanisms. The protocols are designed to be robust and self-validating, providing researchers with a clear path to identify and characterize promising anticancer drug candidates.

Part 1: Primary Screening - Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. This is a quantitative measure used to establish the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the derivative required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value signifies higher potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.

Experimental Workflow: Primary Screening

cluster_prep Cell & Compound Preparation cluster_assay MTT Assay Protocol cluster_analysis Data Analysis cell_culture 1. Culture Cancer & Normal Cell Lines compound_prep 2. Prepare Stock & Serial Dilutions of Hydrazide treat 4. Treat Cells with Compound Dilutions compound_prep->treat seed 3. Seed Cells in 96-Well Plates seed->treat incubate 5. Incubate for 48-72h treat->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt solubilize 7. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 8. Measure Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & Determine IC50 Values read->calculate select 10. Select Potent/Selective Compounds for Next Stage calculate->select cluster_cause cluster_effect Start Potent Hydrazide Derivative Apoptosis Apoptosis Pathway Induction of Programmed Cell Death Annexin V+ Caspase Activation Start->Apoptosis:head Mechanism 1 CellCycle Cell Cycle Arrest Halting of Cell Division Arrest at G0/G1 or G2/M Phase Accumulation of Cells in a Specific Phase Start->CellCycle:head Mechanism 2 cluster_mito Mitochondrial Regulation cluster_caspase Execution Phase Hydrazide Hydrazide Derivative (Anticancer Stimulus) Bcl2 Bcl-2 (Anti-apoptotic) Hydrazide->Bcl2 Bax Bax (Pro-apoptotic) Hydrazide->Bax Mito Mitochondrion Bcl2->Mito - Bax->Mito + CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by hydrazides.

Conclusion

This application note outlines a systematic and robust methodology for the preclinical evaluation of hydrazide derivatives as potential anticancer agents. By following this tiered approach—from broad cytotoxicity screening to detailed mechanistic studies—researchers can efficiently identify lead compounds, understand their mode of action, and build a strong data package for further development, including potential in vivo testing in animal models. Th[9]e inclusion of proper controls and the careful selection of assays are paramount to generating reliable and reproducible data in the quest for novel cancer therapeutics.

References

  • Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (2019). PubMed. Available at: [Link]

  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (2021). Taylor & Francis Online. Available at: [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PMC. Available at: [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (2018). ACS Omega. Available at: [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). PMC. Available at: [Link]

  • In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. (2017). PubMed. Available at: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). IntechOpen. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Available at: [Link]

  • Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (2019). Bentham Science. Available at: [Link]

  • Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen. (2019). PubMed. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Available at: [Link]

  • In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. (2016). Bentham Science. Available at: [Link]

  • Synthesis and In-vitro Anti-Cancer Screening of N^sup 1^[(Substituted Phenyl)Benzylidene]Benzohydrazides. (2014). ProQuest. Available at: [Link]

  • In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. (2016). PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes. (2019). DSpace Repository. Available at: [Link]

  • MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... (2018). ResearchGate. Available at: [Link]

  • Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. (2013). Acta Pharmaceutica. Available at: [Link]

  • Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. (2024). DergiPark. Available at: [Link]

  • Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (2023). Bentham Science Publishers. Available at: [Link]

  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. (2023). PMC. Available at: [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for In-Vivo Evaluation of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for In-Vivo Investigation

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is a novel chemical entity incorporating a carbohydrazide functional group. The hydrazone and carbohydrazide moieties are recognized pharmacophores known to confer a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3] The presence of the methoxyphenyl and cyclohexyl groups may further influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Therefore, a systematic in-vivo evaluation is warranted to elucidate its therapeutic potential.

This document provides a comprehensive guide for the preclinical in-vivo assessment of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide in established animal models. The protocols herein are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's efficacy and safety profile.

Preclinical Development Workflow

The successful in-vivo evaluation of a novel compound necessitates a structured approach. The following workflow is recommended for 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide, progressing from initial safety assessments to more specialized efficacy studies.

Preclinical Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic & Advanced Studies Acute_Toxicity Acute Toxicity Studies (e.g., OECD Guidelines) Dose_Ranging Dose-Range Finding Acute_Toxicity->Dose_Ranging Determine MTD Neurotoxicity Neurotoxicity Screening (e.g., Rotarod Test) Dose_Ranging->Neurotoxicity Select non-toxic doses Anticonvulsant Anticonvulsant Activity (MES, scPTZ) Neurotoxicity->Anticonvulsant Analgesic Analgesic Activity (Hot Plate, Tail Flick) Neurotoxicity->Analgesic Anti_inflammatory Anti-inflammatory Activity (Carrageenan Paw Edema) Neurotoxicity->Anti_inflammatory Chronic_Models Chronic Epilepsy Models (e.g., Kindling) Anticonvulsant->Chronic_Models Inflammatory_Pain Inflammatory Pain Models (e.g., Formalin Test) Analgesic->Inflammatory_Pain Anti_inflammatory->Inflammatory_Pain Pharmacokinetics Pharmacokinetic Studies Chronic_Models->Pharmacokinetics Inflammatory_Pain->Pharmacokinetics

Caption: A stepwise preclinical workflow for the in-vivo evaluation of novel compounds.

Part 1: Foundational Safety and Tolerability Studies

Prior to efficacy testing, it is crucial to establish the safety profile of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. These initial studies will determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Acute Oral Toxicity Study

Rationale: This study provides an initial assessment of the compound's toxicity after a single oral administration, helping to determine the dose range for subsequent experiments.[4][5]

Protocol:

  • Animals: Use healthy, young adult Swiss albino mice (20-28 g) of either sex.[6] House the animals in standard laboratory conditions for at least one week prior to the experiment.

  • Groups: Divide the animals into a control group and at least three test groups (n=6 per group).

  • Dose Administration: Administer the vehicle (e.g., 0.9% NaCl solution with a small amount of a suspending agent like Tween 80) to the control group.[6] Administer 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide to the test groups at geometrically increasing doses (e.g., 30, 100, and 300 mg/kg) via oral gavage.[6]

  • Observation: Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in behavior, motor activity, and mortality.

  • Data Analysis: Record the number of mortalities within 24 hours to estimate the LD50 (lethal dose for 50% of the animals).

Neurotoxicity Screening: Rotarod Test

Rationale: The rotarod test is a standard method to assess motor coordination and identify any potential neurotoxic effects of a compound.[6][7] This is particularly important for compounds being evaluated for central nervous system (CNS) activity.

Protocol:

  • Apparatus: Use a standard rotarod apparatus for mice, typically with a rotating rod of 3 cm diameter.

  • Training: Train the mice to stay on the rotating rod (e.g., at 15 rpm) for a predetermined period (e.g., 3 minutes) for three consecutive days. Only include animals that successfully complete the training.

  • Testing: On the test day, administer the vehicle or 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide at various doses (e.g., 30, 100, and 300 mg/kg, p.o.).[8]

  • Measurement: At specific time points after administration (e.g., 30, 60, and 120 minutes), place the mice on the rotarod and record the time they remain on the rod (fall-off time). A significant reduction in the fall-off time compared to the vehicle-treated group indicates neurotoxicity.

Part 2: Efficacy Evaluation in Animal Models

Based on the known pharmacological activities of related carbohydrazide and hydrazone derivatives, the following in-vivo models are recommended for screening the efficacy of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide.

Anticonvulsant Activity

Rationale: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the two most widely used and validated models for the initial screening of potential anticonvulsant drugs.[9] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[10]

Protocol:

  • Animals: Use male Swiss albino mice (20-28 g).[6]

  • Groups: Divide the animals into a vehicle control group, a positive control group (e.g., Phenytoin, 25 mg/kg, i.p.), and test groups receiving 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide at different doses (e.g., 30, 100, 300 mg/kg, p.o.).[8]

  • Drug Administration: Administer the compounds 30-60 minutes before the induction of seizures.

  • Seizure Induction: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of protection in each group.

Protocol:

  • Animals: Use male Swiss albino mice (20-28 g).

  • Groups: Similar to the MES test, include a vehicle control, a positive control (e.g., Diazepam, 4 mg/kg, i.p.), and test groups.

  • Drug Administration: Administer the compounds 30-60 minutes before the convulsant.

  • Seizure Induction: Administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).[9]

  • Observation: Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and body for at least 5 seconds).

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.

Analgesic Activity

Rationale: The hot plate and tail-flick tests are standard models for assessing centrally mediated analgesia.[11][12] The hot plate test measures a more complex, supraspinally integrated response, while the tail-flick test is a spinally mediated reflex.[11][12]

Protocol:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[13]

  • Animals: Use Wistar rats or Swiss albino mice.

  • Baseline Measurement: Before drug administration, place each animal on the hot plate and record the latency to a nocifensive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the vehicle, a positive control (e.g., Morphine, 5 mg/kg, i.p.), and different doses of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide.

  • Post-treatment Measurement: Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[14]

  • Data Analysis: An increase in the reaction latency compared to the baseline and the vehicle group indicates an analgesic effect.

Protocol:

  • Apparatus: Use a tail-flick analgesiometer that applies a radiant heat source to the animal's tail.

  • Animals: Use Wistar rats or Swiss albino mice.

  • Baseline Measurement: Record the baseline tail-flick latency by focusing the heat source on the distal part of the tail. Set a cut-off time (e.g., 10-12 seconds) to avoid tissue damage.

  • Drug Administration: Administer the vehicle, a positive control, and the test compound as in the hot plate test.

  • Post-treatment Measurement: Measure the tail-flick latency at various time intervals after drug administration.

  • Data Analysis: A significant increase in the tail-flick latency indicates analgesia.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[15]

Protocol:

  • Animals: Use male Wistar rats (150-200 g).

  • Groups: Divide the animals into a vehicle control group, a positive control group (e.g., Diclofenac, 25 mg/kg, p.o.), and test groups receiving 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide at different doses.[1]

  • Drug Administration: Administer the compounds orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[15]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).[15][16]

  • Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀).[15] The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's test) to determine the significance of the observed effects.

Table 1: Example Data Summary for Anticonvulsant Activity

Treatment GroupDose (mg/kg)MES (% Protection)scPTZ (% Protection)Neurotoxicity (Rotarod)
Vehicle Control-00No deficit
Positive Control-100100Varies
Compound X30
Compound X100
Compound X300

Table 2: Example Data Summary for Analgesic Activity

Treatment GroupDose (mg/kg)Hot Plate Latency (sec) at 60 minTail-Flick Latency (sec) at 60 min
Vehicle Control-
Positive Control-
Compound X30
Compound X100
Compound X300

Table 3: Example Data Summary for Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hr
Vehicle Control-0
Positive Control-
Compound X30
Compound X100
Compound X300

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in-vivo characterization of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. The results from these studies will offer critical insights into its potential as an anticonvulsant, analgesic, or anti-inflammatory agent. Positive findings in these screening models will justify further investigation into its mechanism of action, pharmacokinetic profile, and efficacy in more complex, chronic models of disease.

References

  • Haroun, M., Tratrat, C., Kochkar, H., & Nair, A.B. (2021). Recent advances in the development of 1,2,3-triazole-containing derivatives as potential antifungal agents and inhibitors of lanosterol 14α-demethylase. Current Topics in Medicinal Chemistry, 21, 462–...
  • Löscher, W., & Schmidt, D. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
  • Sahib, H. B., Hassan, O. M., Mahmood, A. A. R., & Tahtamouni, L. H. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific Journal of Cancer Prevention, 25(7), 2469-2476.
  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy Currents, 17(4), 218–223.
  • Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., ... & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
  • Jain, P., & Sharma, A. (2013). In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. Medicinal Chemistry, 9(5), 676-685.
  • Ilieva, V., Georgieva, M., Nikolova, S., Yotova, G., & Valcheva, V. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 18(3), 356.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Journal of Heterocyclic Chemistry, 52(4), 1133-1141.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Archiv der Pharmazie, 346(10), 734-745.
  • Yam, M. F., Loh, Y. C., & Basir, R. (2018). Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach. Molecules, 23(8), 1933.
  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1667.
  • Löscher, W. (2020). Toward the use of novel alternative methods in epilepsy modeling and drug discovery. Frontiers in Neurology, 11, 893.
  • Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., & El-Gazzar, A. B. A. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), M1838.
  • Van Vleet, T. R., & Ewart, L. (2020). The evolving role of investigative toxicology in the pharmaceutical industry.
  • White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. In Jasper's Basic Mechanisms of the Epilepsies (5th ed.). Oxford University Press.
  • Hosseinzadeh, H., & Ramezani, M. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 21(11), 1072–1077.
  • Jain, P., & Sharma, A. (2013). In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures. Medicinal Chemistry, 9(5), 676-685.
  • Ivashchenko, A. V., Ivanova, E. V., & Mitkin, O. D. (2019). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 53(7), 587–591.
  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. Journal of Visualized Experiments, (123), 55663.
  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • Schifano, F., & Orsolini, L. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals, 14(7), 682.
  • Medeiros, M. A. M. B., Gama e Silva, M., de Menezes Barbosa, J., Martins de Lavor, É., Ribeiro, T. F., Macedo, C. A. F., ... & de Freitas, R. M. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLoS One, 16(11), e0258094.
  • Löscher, W. (2021). New Models for Assessment of Antiseizure Activity. In Jasper's Basic Mechanisms of the Epilepsies (5th ed.). Oxford University Press.
  • Xia, Y., Zhao, Y., & Li, Z. (2011). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 16(8), 6575–6592.
  • Maze Engineers. (n.d.).
  • Ionescu, C. M., Tătărîngă, G., Zara, G. M., & Pânzariu, A. T. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Gomaa, M. S. (2014). 1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 79, 416-427.
  • Ilieva, V., Georgieva, M., Nikolova, S., Yotova, G., & Valcheva, V. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 18(3), 356.
  • Jampilek, J., & Kralova, K. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9895-9919.
  • Al-Omar, M. A. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2167.
  • O'Brien, F. E., & O'Connor, T. J. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS One, 9(6), e100012.
  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox.
  • Qaddoumi, M. G., Al-Farhan, R. K., & Al-Shatti, M. M. (2019). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. European Journal of Pharmaceutical Sciences, 131, 137-143.
  • Kumar, A., & Singh, N. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of Clinical and Diagnostic Research, 8(11), HC01-HC03.
  • Yam, M. F., Loh, Y. C., & Basir, R. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities. BenchChem.
  • Asif, M. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. International Journal of Pharmaceutical Sciences and Research, 14(6), 2946-2950.
  • Inotiv. (n.d.).
  • Bruno, A. M., & Brullo, C. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 30(2), 489.
  • Löscher, W. (2014). Animal models of epilepsy: use and limitations.
  • Khan, I., & Nisar, M. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 276.
  • Jancinova, V., & Nosal, S. (2022). Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation. Journal of King Saud University - Science, 34(1), 101689.
  • Mohammadi-Farani, A., & Foroumadi, A. (2014). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 9(5), 365–373.
  • Gupta, Y. K., & Malhotra, J. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34.
  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284.
  • nano-test.de. (2025). In vivo testing of pharmaceuticals. nano-test.de.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on systematically improving product yield and purity. Here, we dissect the synthesis into its core stages, providing expert-driven troubleshooting advice and validated protocols to ensure the success of your experiments.

Overview of the Synthetic Pathway

The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is typically achieved via a two-step process. The first step involves the conversion of the parent carboxylic acid to a more reactive ester intermediate, followed by nucleophilic acyl substitution with hydrazine hydrate to yield the final carbohydrazide product.

Synthesis_Pathway A 1-(4-Methoxyphenyl) cyclohexanecarboxylic Acid B Methyl 1-(4-Methoxyphenyl) cyclohexanecarboxylate A->B Step 1: Fischer Esterification (CH3OH, H2SO4 cat.) C 1-(4-Methoxyphenyl) cyclohexanecarbohydrazide B->C Step 2: Hydrazinolysis (N2H4·H2O, Ethanol)

Caption: General two-step synthesis of the target carbohydrazide.

Troubleshooting Guide: Low Product Yield

Low yield is the most frequently encountered issue. This guide provides a systematic workflow to diagnose and resolve the underlying causes, addressing both stages of the synthesis.

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Verify Purity of Starting Acid and Reagents start->check_sm ester_params 2. Evaluate Esterification (Step 1) Reaction Parameters check_sm->ester_params Purity OK purify_sm Action: Purify Starting Acid (e.g., Recrystallization). Use Anhydrous Solvents. check_sm->purify_sm Impure ester_complete Is Esterification Complete? (Monitor by TLC) ester_params->ester_complete Parameters OK ester_actions Action: • Increase excess of alcohol. • Ensure catalyst activity. • Remove H2O (Dean-Stark). • Increase reflux time. ester_params->ester_actions Suboptimal hydraz_params 3. Evaluate Hydrazinolysis (Step 2) Reaction Parameters ester_complete->hydraz_params Yes ester_complete->ester_actions No hydraz_actions Action: • Increase excess of N2H4·H2O. • Ensure adequate reflux. • Check solvent purity (anhydrous). • Extend reaction time. hydraz_params->hydraz_actions Suboptimal end_node Yield Improved hydraz_params->end_node Parameters OK purify_sm->check_sm Re-evaluate ester_actions->ester_params Re-evaluate hydraz_actions->hydraz_params Re-evaluate

troubleshooting 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is a carbohydrazide derivative utilized in various research and development applications, particularly in medicinal chemistry and drug development. A common challenge encountered by researchers is the compound's variable stability in solution. This guide provides a comprehensive, in-depth resource for identifying, troubleshooting, and mitigating stability issues to ensure experimental reproducibility and success. The core of this compound's instability lies in its hydrazide functional group (-CONHNH₂), which is susceptible to several degradation pathways.

This document is structured to walk you through common problems, provide detailed protocols for stability assessment, and answer frequently asked questions.

Chemical Profile Quick Reference
PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 1572167-99-7[1]
Appearance White to off-white solidGeneral chemical knowledge
Key Functional Group Carbohydrazide (-CONHNH₂)[1]
Primary Instability Concern Hydrolysis and Oxidation[2][3][4][5]
Recommended Storage (Solid) 2-8°C, Sealed in a dry, inert atmosphere[1][6]

Part 1: Troubleshooting Guide for Solution Instability

This section addresses specific issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Rapid loss of compound concentration observed via HPLC/LC-MS after preparing an aqueous solution.

Potential Cause: Hydrolytic degradation. The amide bond within the carbohydrazide group is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[2][7] The hydrolysis reaction breaks the compound down into 1-(4-methoxyphenyl)cyclohexanecarboxylic acid and hydrazine.

Causality Explained: In an aqueous environment, particularly when not at a neutral pH, a water molecule can act as a nucleophile, attacking the carbonyl carbon of the hydrazide. Protonation of the amide nitrogen in acidic conditions makes the carbonyl carbon more electrophilic and thus more susceptible to attack.[7][8][9] Conversely, under basic conditions, the formation of a hydroxide ion (a stronger nucleophile than water) can accelerate the degradation.

Solutions:

  • pH Control: Prepare solutions in a buffered system, ideally between pH 6.0 and 7.5. The stability of similar hydrazide and hydrazone conjugates increases as the pH approaches neutrality.[10] Avoid strongly acidic or basic conditions.

  • Solvent Choice: If the experimental design allows, switch to a non-aqueous, aprotic solvent. Solvents like anhydrous DMSO, DMF, or acetonitrile (ACN) are excellent choices as they do not participate in hydrolysis.[5]

  • Temperature Management: Prepare and store solutions at low temperatures (2-8°C) to decrease the rate of hydrolysis. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

  • Fresh Preparation: Always prepare aqueous solutions fresh before use and minimize the time they are kept at room temperature.

Issue 2: Solution turns yellow or brown over time, and unexpected peaks appear in the chromatogram.

Potential Cause: Oxidation. The hydrazide functional group is a reducing agent and can be oxidized by dissolved oxygen in the solvent or by other oxidizing agents present.[3][4][5][11]

Causality Explained: Oxidation of hydrazides can proceed through various mechanisms, often involving the formation of radical intermediates or diazenes.[3][4][5] These oxidized species can be colored and may further react or decompose, leading to a complex mixture of byproducts. The presence of trace metal ions can catalyze these oxidative processes.

Solutions:

  • Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box) to prevent exposure to atmospheric oxygen.[12]

  • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be permissible, but this must be validated to ensure it does not interfere with downstream experiments.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA can sequester metal ions.

  • Purity of Solvents: Use high-purity, HPLC-grade or anhydrous solvents to minimize contaminants that could act as oxidizing agents.

Issue 3: Inconsistent results or poor reproducibility between experiments.

Potential Cause: A combination of hydrolysis, oxidation, and inconsistent solution handling practices. Small variations in how solutions are prepared and stored can lead to significant differences in the concentration of the active compound.

Solutions:

  • Standardize Protocols (SOPs): Develop a strict, standardized operating procedure for the preparation, storage, and handling of all solutions containing 1-(4-methoxyphenyl)cyclohexanecarbohydrazide. This SOP should specify:

    • Solvent type and grade.

    • Method for degassing (if applicable).

    • Use of buffers and final pH.

    • Maximum storage time and temperature.

    • Requirement for fresh solution preparation.

  • Quantify Before Use: For critical experiments, it is best practice to quantify the concentration of the compound in the stock solution via a validated analytical method (e.g., HPLC with a fresh calibration curve) immediately before its use.

  • Aliquot Stocks: Prepare a concentrated stock solution in a stable solvent (e.g., anhydrous DMSO), then divide it into single-use aliquots and store them at -80°C. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Troubleshooting Workflow Diagram

G start_node Instability Observed (e.g., peak loss, color change) decision_node decision_node start_node->decision_node What is the solvent? process_node process_node decision_node->process_node Aqueous / Protic solution_node_aprotic Instability is less likely. Verify compound purity and ensure solvent is truly anhydrous. decision_node->solution_node_aprotic Anhydrous Aprotic (DMSO, DMF) decision_node2 decision_node2 process_node->decision_node2 Check for color change solution_node solution_node process_node_hydrolysis Primary issue is likely HYDROLYSIS decision_node2->process_node_hydrolysis No / Minor Color Change process_node_oxidation OXIDATION is also occurring decision_node2->process_node_oxidation Yes (Yellow/Brown) solution_node_hydrolysis 1. Control pH (Buffer to 6.0-7.5) 2. Use cold temperatures (2-8°C) 3. Prepare solutions fresh process_node_hydrolysis->solution_node_hydrolysis Implement Solutions solution_node_oxidation 1. Degas solvent with N2/Ar 2. Handle under inert atmosphere 3. Use high-purity solvents process_node_oxidation->solution_node_oxidation Implement Solutions

Caption: Troubleshooting workflow for compound instability.

Part 2: Key Experimental Protocols

To systematically diagnose instability, a controlled stability study is essential.

Protocol 1: Accelerated Stability Study in Different Solvents/pH

Objective: To determine the optimal solvent and pH conditions for short-term handling and storage of the compound.

Materials:

  • 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

  • HPLC-grade solvents: Water, Acetonitrile (ACN), DMSO (anhydrous)

  • Buffers (0.1 M): Acetate (pH 4.0, 5.0), Phosphate (pH 6.0, 7.0, 8.0)

  • Calibrated pH meter

  • HPLC or UPLC system with UV detector

  • Class A volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This serves as your T=0 reference standard when diluted.

  • Prepare Test Solutions:

    • For each condition, dilute the DMSO stock solution to a final concentration of 50 µg/mL in the respective test solvent/buffer.

    • Test Conditions:

      • pH 4.0 Acetate Buffer

      • pH 5.0 Acetate Buffer

      • pH 6.0 Phosphate Buffer

      • pH 7.0 Phosphate Buffer

      • pH 8.0 Phosphate Buffer

      • HPLC-Grade Water

      • 50:50 ACN:Water

  • Time Point Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of each test solution into an autosampler vial and analyze via HPLC to determine the initial peak area. This is your 100% reference point for that condition.

  • Incubation: Store the remaining test solutions under controlled conditions. For an accelerated study, use a higher temperature (e.g., 40°C). Include a parallel set at room temperature (~25°C) and refrigerated (4°C).

  • Subsequent Time Points: At specified intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each solution, transfer to a vial, and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to its own T=0 measurement: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining vs. Time for each condition.

    • Compare the degradation rates to identify the most stable conditions.

HPLC Method Example
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm (based on the methoxyphenyl chromophore)

  • Injection Volume: 10 µL

Potential Degradation Pathway: Hydrolysis

G cluster_0 Hydrolysis Reaction Compound 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide Products 1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid + Hydrazine Compound->Products + H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis of the parent compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: My solid compound has changed color from white to slightly yellow in the bottle. Is it still usable?

  • A slight discoloration of the solid suggests potential surface oxidation. While the bulk of the material may still be pure, this is a warning sign. It is highly recommended to test the purity of the material (e.g., by HPLC or NMR) before use in a critical experiment. For best results, use a fresh, unopened batch or repurify the material if possible. Always store the solid tightly sealed, protected from light, and at the recommended temperature (2-8°C).[1][6]

Q2: Can I use tap water or deionized water instead of HPLC-grade water to prepare my solutions?

  • This is strongly discouraged. Tap water and standard deionized water can contain dissolved oxygen, metal ions, and have an uncontrolled pH, all of which can significantly accelerate the degradation of the compound.[11][13] Always use high-purity, buffered, or freshly degassed solvents for maximum stability and reproducibility.

Q3: How long can I store a stock solution in DMSO at -20°C?

  • In anhydrous DMSO, the compound is significantly more stable than in aqueous solutions because hydrolysis is prevented. When stored in properly sealed, single-use aliquots at -20°C or -80°C, a DMSO stock solution can be stable for several weeks to months. However, it is best practice to perform a stability test to confirm this for your specific storage conditions and to re-qualify the stock after long-term storage.

Q4: What analytical technique is best for monitoring the stability of this compound?

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method.[14] It allows for the separation of the parent compound from its potential degradants (like the carboxylic acid hydrolysis product), enabling accurate quantification of its remaining concentration. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the mass of the degradant products, confirming the degradation pathway.

Q5: Are there any specific safety precautions I should take when handling this compound?

  • Yes. While this specific compound's toxicology is not extensively documented, compounds containing a hydrazide or hydrazine moiety should be handled with care. Hydrazine itself is toxic and a suspected carcinogen.[15][16] Always handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid inhalation of the powder and skin contact. Review the Safety Data Sheet (SDS) before use.[6]

References

  • Proposed mechanism of acid hydrolysis of hydrazones studied . ResearchGate. Available at: [Link]

  • Dirksen, A., & Dirksen, S. (2006). Hydrolytic Stability of Hydrazones and Oximes . PMC. Available at: [Link]

  • White, B., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution . PMC. Available at: [Link]

  • Margerum, D. W., & Nagy, P. (2002). Kinetics and Mechanisms of the Oxidation of Hydrazine by Aqueous Iodine . Inorganic Chemistry. Available at: [Link]

  • Hydrazone iodination . Wikipedia. Available at: [Link]

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt . The Journal of Organic Chemistry. Available at: [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt . Organic Chemistry Portal. Available at: [Link]

  • Akin, A., & Kuzu, M. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis . The Journal of Physical Chemistry A. Available at: [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method . Canadian Journal of Chemistry. Available at: [Link]

  • Hydrazone . Wikipedia. Available at: [Link]

  • Storage of Boc-hydrazide . Reddit. Available at: [Link]

  • Remes, M., et al. (2023). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition . MDPI. Available at: [Link]

  • Analytical Methods for Hydrazines . ATSDR. Available at: [Link]

  • Common Applications and Maintenance of Hydrazine Hydrate . Eastchem. Available at: [Link]

  • 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid . Cheméo. Available at: [Link]

  • Carbohydrazide . Ataman Kimya. Available at: [Link]

  • Safe Handling of Azides . University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • Hydrazine - Risk Management and Safety . University of California, Irvine Environmental Health & Safety. Available at: [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies. Available at: [Link]

  • 4-Methoxyphenylhydrazine hydrochloride . Chem-Impex. Available at: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution . ResearchGate. Available at: [Link]

  • HYDRAZINE Method no.: 20 . OSHA. Available at: [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarbonitrile . PubChem. Available at: [Link]

Sources

enhancing the selectivity of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide for cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Lead Optimization Technical Support Center .

You have accessed the dedicated support hub for Compound MC-14 (1-(4-Methoxyphenyl)cyclohexanecarbohydrazide). This guide addresses the specific challenges of enhancing the therapeutic index (selectivity) of aryl-cyclohexanecarbohydrazides, moving from non-specific cytotoxicity to targeted antineoplastic activity.

Quick Status Dashboard: Compound MC-14

  • Chemical Class: Gem-disubstituted Cyclohexanecarbohydrazide.

  • Primary Challenge: Poor differentiation between neoplastic cells and normal fibroblasts (Low Selectivity Index).

  • Key Reactivity: The terminal hydrazine (

    
    ) is a nucleophile and a metal chelator.
    
  • Optimization Strategy: Prodrug masking (pH-sensitive linkers) or Heterocyclization (Rigidification).

Module 1: Solubility & Formulation Troubleshooting

Q: My compound precipitates immediately upon addition to cell culture media (DMEM/RPMI). How do I maintain bioavailability?

A: This is a common issue with gem-disubstituted cyclohexane rings, which possess high lipophilicity (


). When the DMSO stock hits the aqueous media, the hydrophobic "crash-out" occurs before the compound can interact with the cell membrane.

Troubleshooting Protocol:

  • DMSO Limit: Do not exceed 0.5% v/v DMSO final concentration.

  • The "Co-Solvent" Method: Pre-dilute your DMSO stock into PEG-400 (Polyethylene glycol) before adding to media.

    • Ratio: 1:4 (DMSO:PEG-400).

  • Cyclodextrin Complexation (Recommended):

    • Use Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD)
      .
    • Prepare a 20% (w/v) HP

      
      CD solution in PBS.
      
    • Dissolve MC-14 in this solution with mild sonication (40°C for 10 mins). The hydrophobic cyclohexane ring will nest inside the cyclodextrin cavity, shielding it from aqueous precipitation while allowing membrane permeation.

Module 2: Enhancing Selectivity via Structural Modification (SAR)

Q: The IC50 is promising (<5 µM), but it kills normal fibroblasts equally well. How do I improve the Selectivity Index (SI)?

A: The free hydrazide group (


) is often responsible for non-specific toxicity due to promiscuous covalent binding with endogenous carbonyls or non-selective metal chelation (Fe/Cu). To improve selectivity, you must "mask" this group or "lock" it into a specific conformation.

We recommend two distinct synthetic pathways:

Strategy A: The "Trojan Horse" (pH-Sensitive Hydrazones)

Best for: Targeting the acidic Tumor Microenvironment (TME).[1][2] Mechanism: Convert the hydrazide to an acyl-hydrazone . This bond is stable at blood pH (7.4) but hydrolyzes rapidly in the acidic endosomes/lysosomes (pH 5.0–6.0) of cancer cells, releasing the active drug specifically inside the tumor.

Strategy B: The "Lock and Key" (Heterocyclization)

Best for: Improving binding affinity to specific kinases (e.g., GSK-3


) or HDACs.
Mechanism: Cyclize the hydrazide into a 1,3,4-Oxadiazole  or 1,3,4-Thiadiazole . This removes the reactive nitrogen tail and creates a rigid pharmacophore capable of 

-stacking interactions.

Visual Workflow: Synthetic Optimization Pathways

SAR_Optimization Start Parent Compound (MC-14 Hydrazide) Decision Selectivity Strategy Start->Decision PathA Path A: pH-Masking (Prodrug) Decision->PathA Target TME Acidity PathB Path B: Rigidification (Target Binding) Decision->PathB Target Enzyme Pocket Hydrazone Acyl-Hydrazone (Schiff Base) PathA->Hydrazone + Aromatic Aldehyde (EtOH, Reflux) Oxadiazole 1,3,4-Oxadiazole (Heterocycle) PathB->Oxadiazole + POCl3 or I2/K2CO3 (Cyclization) ResultA Result: Cleaves in Acidic Lysosomes (pH 5.5) Hydrazone->ResultA ResultB Result: High Affinity for Kinases/HDACs Oxadiazole->ResultB

Caption: Decision tree for optimizing 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. Path A utilizes the acidic tumor microenvironment; Path B utilizes structural rigidification.

Module 3: Assay Interference (False Positives)

Q: My MTT assay shows high potency, but the cells look healthy under the microscope. What is happening?

A: This is a critical artifact known as "Hydrazide Reduction." Hydrazide groups are strong reducing agents. They can chemically reduce the MTT tetrazolium salt to purple formazan without any live cells present. This generates a false signal of high cell viability (or conversely, if the compound interferes with the enzyme, false toxicity).

Validation Protocol:

  • Cell-Free Control: Incubate media + MTT + Compound (no cells). If it turns purple, your assay is invalid.

  • Alternative Assay: Switch to SRB (Sulforhodamine B) or CellTiter-Glo (ATP) assays. These do not rely on redox potential and are immune to hydrazide interference.

Module 4: Mechanism of Action (The "Why")

Q: If I successfully synthesize the Hydrazone derivative, how do I prove it works via the proposed pH-cleavage mechanism?

A: You must demonstrate that the drug releases the active parent molecule only in acidic conditions.

Experiment: Hydrolytic Stability Study Perform HPLC analysis of the prodrug in buffers of varying pH over 24 hours.

Time (h)% Intact Prodrug (pH 7.4 - Blood)% Intact Prodrug (pH 5.0 - Lysosome)Interpretation
0100%100%Baseline
498%65%Selective Release
1295%20%High Tumor Activation
2492%<5%Complete Activation

Visual Mechanism: The Lysosomal Trap

Lysosome_Mechanism Blood Bloodstream (pH 7.4) Hydrazone is Stable (Non-Toxic) Entry Endocytosis into Cancer Cell Blood->Entry Passive Diffusion or EPR Effect Lysosome Lysosome/Endosome (pH 5.0) Acidic Environment Entry->Lysosome Cleavage Hydrolysis of C=N Bond Lysosome->Cleavage H+ Catalysis Release Release of Active Parent Hydrazide Cleavage->Release Death Mitochondrial Collapse & Apoptosis Release->Death

Caption: Mechanism of pH-dependent activation. The hydrazone linker acts as a shield until it enters the acidic lysosome of the cancer cell.

References & Authoritative Grounding

  • Hydrazone Linker Stability:

    • Title: Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

    • Source:Medicinal Research Reviews (via NCBI/PMC).

    • Relevance: Defines the kinetic stability of acyl-hydrazones at pH 7.4 vs pH 5.0.

  • Hydrazide-Based HDAC Inhibitors:

    • Title: Advancements in Hydrazide-Based HDAC Inhibitors: A Review.

    • Source:Journal of Medicinal Chemistry (ACS).

    • Relevance: Validates the use of hydrazide/hydrazone scaffolds for targeting epigenetic enzymes in cancer.

  • Heterocyclization Strategy (Oxadiazoles):

    • Title: 1,3,4-Oxadiazole: A scaffold with diverse biological activities.[3][4][5][6][7][8]

    • Source:Journal of Saudi Chemical Society.

    • Relevance: Explains the SAR benefits of cyclizing hydrazides to oxadiazoles to improve metabolic stability and kinase binding.

  • MTT Assay Interference:

    • Title: Chemical interference of experimental drugs with the MTT assay.

    • Source:Biotechniques.

    • Relevance: definitive guide on why reducing agents (hydrazides) cause false positives in tetrazolium assays.

Sources

Technical Support Center: Troubleshooting In Vivo Liabilities of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers observing unexpected phenotypes or toxicity when using 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (CAS: 1572167-99-7) in in vivo models.

As this compound contains a reactive hydrazide pharmacophore , the majority of "off-target" effects are driven by the intrinsic chemical biology of this functional group—specifically its interaction with carbonyl-containing cofactors and metabolic hydrolysis.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Pharmacokinetics, Toxicology, and Assay Interference

Diagnostic Triage: Identifying the Off-Target Mechanism

Before adjusting your protocol, match your observed phenotype to the likely chemical mechanism.

Observed PhenotypeProbable Off-Target MechanismDiagnostic Biomarker
Seizures / Convulsions PLP Depletion (Vitamin B6 scavenging)Elevated Xanthurenic acid in urine; Reduced GABA levels in brain homogenate.
Peripheral Neuropathy PLP Depletion Reduced nerve conduction velocity; gait abnormalities.
Hepatotoxicity (Elevated ALT/AST)Hydrazine Release (Metabolic hydrolysis)Detection of free hydrazine or acetylhydrazine in plasma.
Anemia / Hemolysis Oxidative Stress (Redox cycling)Elevated Methemoglobin; reduced Glutathione (GSH).
Rapid Clearance (Low Exposure)Amidase Hydrolysis High concentration of 1-(4-methoxyphenyl)cyclohexanecarboxylic acid (metabolite).

Critical Issue: CNS Toxicity & Seizures (PLP Scavenging)

The Mechanism: The hydrazide group (-C(=O)NHNH2) is a potent nucleophile that reacts with the aldehyde group of Pyridoxal 5'-Phosphate (PLP) , the active form of Vitamin B6. This forms a stable hydrazone Schiff base, depleting PLP.

  • Consequence: PLP is a cofactor for Glutamic Acid Decarboxylase (GAD). PLP depletion stops the conversion of Glutamate (excitatory) to GABA (inhibitory), leading to uncontrolled neuronal firing.

Troubleshooting Protocol: B6 Co-Administration

If you observe neurological deficits or mortality at therapeutic doses, implement this rescue protocol.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of Pyridoxine Hydrochloride (Vitamin B6) in sterile saline.

  • Dosing Ratio: Administer Pyridoxine at a 1:1 molar ratio relative to the hydrazide compound.

    • Note: For high-dose toxicity studies, you may need to increase this to 2:1 (B6:Compound).

  • Timing: Administer B6 30 minutes prior to the test compound to saturate PLP pools.

  • Route: IP or PO (match the route of the test compound if possible, or use IP for rapid bioavailability).

Scientist's Note: Do not mix B6 and the hydrazide in the same formulation vial. They will react ex vivo, neutralizing your drug before it enters the animal.

Pathway Visualization: The PLP-Hydrazide Trap

PLP_Depletion Compound 1-(4-Methoxyphenyl) cyclohexanecarbohydrazide Schiff Inactive Hydrazone (Schiff Base) Compound->Schiff Nucleophilic Attack PLP Pyridoxal 5'-Phosphate (Active Vit B6) PLP->Schiff GAD GAD Enzyme (Inhibited) PLP->GAD Required Cofactor Schiff->GAD Depletes Cofactor GABA GABA Synthesis (BLOCKED) GAD->GABA Seizure CNS Toxicity (Seizures) GABA->Seizure Loss of Inhibition

Figure 1: Mechanism of hydrazide-induced neurotoxicity via Vitamin B6 (PLP) depletion.

Critical Issue: Metabolic Instability (Hydrolysis)

The Mechanism: Carboxylesterases and amidases in the liver (and rodent plasma) can cleave the hydrazide bond.

  • Reaction: R-C(=O)NHNH2 + H2O → R-COOH + NH2NH2 (Hydrazine).

  • Impact: The parent compound is cleared rapidly (loss of efficacy), and free hydrazine is released (toxic).

Troubleshooting Protocol: Stabilizing Exposure
  • Check the Metabolite: Run an LC-MS/MS analysis of plasma samples 1 hour post-dose.

    • Look for 1-(4-methoxyphenyl)cyclohexanecarboxylic acid .[1]

    • If the Acid:Parent ratio is > 5:1, your compound is being hydrolyzed too fast for efficacy.

  • Route Switching: Rodent plasma has high esterase/amidase activity compared to humans.

    • Switch from PO to SC/IP: Bypass first-pass hepatic metabolism.

    • Formulation: Use a lipid-based vehicle (e.g., corn oil or liposomes) to protect the compound from plasma enzymes.

Validation: The "Negative Control" Synthesis

To prove your biological effect is on-target and not due to general hydrazide reactivity, you must synthesize and test the Acid Analog .

The Logic: The carboxylic acid analog lacks the reactive hydrazide group. It cannot deplete B6 and cannot form covalent bonds, but often retains similar steric bulk.

Protocol:

  • Synthesize/Purchase: 1-(4-methoxyphenyl)cyclohexanecarboxylic acid (CAS: 7469-83-2).[1]

  • Experiment: Run your key in vivo efficacy model with this analog at the same molar dose.

  • Interpretation:

    • If Acid is Active: Your target might be promiscuous, or the pharmacophore is the lipophilic ring system.

    • If Acid is Inactive but Non-Toxic: The toxicity was likely hydrazide-mediated (off-target), and the efficacy was unique to your parent molecule.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in chronic dosing studies? A: Proceed with extreme caution. Hydrazides are often mutagenic (Ames positive) and can cause drug-induced lupus via covalent binding to histones. For chronic studies (>14 days), you must monitor ANA (Antinuclear Antibodies) and perform regular CBCs to check for hemolytic anemia.

Q: My vehicle control animals are fine, but the drug group has red urine. Is this hematuria? A: Not necessarily. Hydrazides can cause hemolysis (breaking of red blood cells) due to oxidative stress, leading to hemoglobinuria. However, check if the compound itself or its metabolites are chromophores. Spin down the urine; if the supernatant is red but no RBCs are in the pellet, it is hemoglobinuria (hemolysis).

Q: Why does the compound show activity in cell culture but fails in mice? A: This is the "Amidase Problem." In cell culture (media + FBS), amidase activity is low. In mice, liver and plasma amidases rapidly convert the hydrazide to the carboxylic acid (which is likely inactive).

  • Solution: Measure the half-life (

    
    ) in mouse liver microsomes vs. plasma. If it is stable in microsomes but unstable in plasma, use a specific amidase inhibitor (e.g., BNPP) ex vivo to confirm, though this is not viable for in vivo therapy.
    

References

  • Hydrazide-PLP Interaction Mechanism

    • Title: "Mechanism of isoniazid-induced seizures and tre
    • Source:Toxicology Mechanisms and Methods
    • Link:[Link]

    • Relevance: Establishes the foundational mechanism for hydrazide-induced B6 depletion and seizure management.
  • Metabolic Hydrolysis of Hydrazides

    • Title: "Metabolism of hydrazides and hydrazines."
    • Source:Current Drug Metabolism
    • Link:[Link]

    • Relevance: Details the amidase-mediated cleavage pathways relevant to cyclohexanecarbohydrazide stability.
  • Chemical Probe Validation (Negative Controls)

    • Title: "The chemical probe promise: A standard for the field."
    • Source:N
    • Link:[Link]

    • Relevance: Supports the recommendation for synthesizing the acid analog (CAS 7469-83-2)

Sources

Technical Support Center: Optimizing Drug Delivery Systems for 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing drug delivery systems for 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the formulation and characterization of this lipophilic compound. Given its predicted high lipophilicity and low aqueous solubility, this guide will focus on lipid-based nanoparticle delivery systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide.

Q1: What are the main challenges in formulating 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide?

A1: The primary challenge stems from its predicted poor water solubility, a common issue for over 40% of new drug candidates[1]. The molecular structure, with its methoxyphenyl and cyclohexyl groups, suggests significant hydrophobicity. This leads to low bioavailability when administered conventionally. Therefore, advanced formulation strategies are necessary to enhance its solubility and absorption[2].

Q2: Which drug delivery systems are most suitable for this compound?

A2: Lipid-based nanoparticles are highly recommended for hydrophobic drugs like 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. These systems can encapsulate the drug within a lipid matrix, improving its solubility and stability[2][3]. The most promising systems include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within the membrane[4].

  • Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids, offering good stability and controlled release[2].

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and prevent drug expulsion during storage[2][5].

Q3: Where can I find the physicochemical properties of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide?

A3: While experimental data for 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is limited, we can infer its properties from its chemical structure and data from its precursor, 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. The precursor has a predicted LogP of 2.982 and a predicted water solubility of 10^-3.15 mol/L, indicating high lipophilicity and very low water solubility[3]. The addition of the hydrazide group is unlikely to significantly increase its aqueous solubility.

Q4: What are the critical quality attributes to monitor during formulation development?

A4: Key parameters to monitor include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and predicts their colloidal stability.

  • Encapsulation Efficiency and Drug Loading: These determine the amount of drug successfully incorporated into the nanoparticles.

  • In Vitro Drug Release Profile: This provides insights into how the drug will be released from the carrier system over time.

  • Stability: The formulation must be stable under storage conditions in terms of physical and chemical properties[6].

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Formulation & Production
Problem Potential Cause Recommended Solution
Low Drug Loading/Encapsulation Efficiency 1. Poor solubility of the drug in the lipid matrix.2. Drug partitioning into the external aqueous phase during formulation.3. Drug expulsion during nanoparticle solidification (especially in SLNs).1. Screen different lipids: Test a variety of solid and liquid lipids to find one with the highest solubilizing capacity for your compound.2. Optimize the formulation: For NLCs, increase the proportion of liquid lipid to create a less-ordered lipid matrix, which can accommodate more drug[5].3. Adjust the drug-to-lipid ratio: A very high drug-to-material ratio can lead to instability and lower encapsulation[7]. Experiment with different ratios to find the optimal balance.4. Modify the production method: For hot homogenization, ensure the drug is fully dissolved in the molten lipid before emulsification[8].
Particle Aggregation/Instability 1. Insufficient surfactant concentration or inappropriate surfactant type.2. High particle concentration.3. Suboptimal storage conditions (pH, temperature).4. Ostwald ripening, where smaller particles dissolve and deposit onto larger ones[1].1. Optimize surfactant: Screen different non-ionic surfactants (e.g., Poloxamers, Tweens) and optimize their concentration to provide adequate steric or electrostatic stabilization.2. Control particle concentration: If aggregation occurs upon storage, try diluting the formulation.3. Check storage conditions: Store nanoparticles at a suitable temperature (often 4°C) and in a buffer that maintains a pH where the particles have a sufficiently high zeta potential[6].4. Use a mixture of lipids (NLCs): The less-ordered matrix of NLCs can reduce Ostwald ripening compared to highly crystalline SLNs[5].
Large Particle Size or High PDI 1. Inefficient homogenization or sonication.2. Inappropriate lipid or surfactant concentration.3. Aggregation during formulation.1. Optimize homogenization/sonication: Increase the homogenization speed or time, or the sonication energy and duration[8]. For high-pressure homogenization, increase the number of cycles or the pressure[9].2. Adjust formulation components: Vary the lipid and surfactant concentrations. Sometimes, a higher surfactant concentration can lead to smaller particles.3. Ensure temperature control: In hot homogenization, maintain the temperature of both the lipid and aqueous phases above the lipid's melting point throughout the emulsification step to prevent premature solidification[10].
Characterization
Problem Potential Cause Recommended Solution
Inconsistent DLS Results (Particle Size & PDI) 1. Sample concentration is too high or too low.2. Presence of aggregates or dust.3. Multiple scattering effects in concentrated samples.1. Optimize concentration: Prepare a dilution series to find the optimal concentration for your instrument. For highly concentrated samples, dilution is necessary to avoid multiple scattering, which can lead to an underestimation of particle size.2. Filter your sample: If you suspect dust or large aggregates, filter the sample through a low-binding syringe filter (e.g., 0.45 µm) before measurement. Be cautious as this may remove some of your larger nanoparticles.3. Check instrument settings: Ensure the correct refractive index and viscosity values for your dispersant are entered into the software[11].
Unreliable Zeta Potential Measurements 1. Low sample conductivity (e.g., in deionized water).2. High sample conductivity (e.g., in PBS), leading to electrode blackening.3. Sample concentration is not optimal.1. Use an appropriate dispersant: Measure zeta potential in a low ionic strength buffer (e.g., 10 mM NaCl). Avoid deionized water[12].2. For high conductivity media: Use specialized instrument settings (e.g., monomodal mode) and consider reducing the voltage to prevent Joule heating[12].3. Optimize concentration: The ideal concentration for zeta potential measurement is often similar to that for DLS[13].
Low Drug Release in In Vitro Assays 1. Drug has very low solubility in the release medium, violating sink conditions.2. The dialysis membrane is acting as a rate-limiting barrier.3. The nanoparticle matrix is not degrading or releasing the drug as expected.1. Ensure sink conditions: The concentration of the drug in the release medium should not exceed 10-30% of its saturation solubility. Add a small percentage of a surfactant (e.g., Tween 80) to the release medium to increase the drug's solubility[14].2. Validate the dialysis membrane: Choose a membrane with a molecular weight cutoff (MWCO) at least 100 times the molecular weight of your drug. Perform a control experiment with a solution of the free drug to ensure it can freely diffuse across the membrane[15].3. Modify the release medium: If the release is expected to be triggered by enzymes, add the relevant enzymes to the release medium.
In Vivo Studies
Problem Potential Cause Recommended Solution
Rapid Clearance from Circulation 1. Opsonization by serum proteins leading to uptake by the reticuloendothelial system (RES).2. Nanoparticle aggregation in the bloodstream.1. Surface modification: Incorporate polyethylene glycol (PEG) lipids into your formulation (e.g., DSPE-PEG 2000) to create a "stealth" coating that reduces opsonization.2. Optimize particle size and charge: Nanoparticles around 100 nm with a neutral or slightly negative zeta potential often exhibit longer circulation times.3. Assess colloidal stability in biological media: Incubate your nanoparticles in serum-containing media and monitor for changes in size and PDI before in vivo administration[16].
Unexpected Toxicity 1. Toxicity of the lipid components or surfactants.2. High burst release of the encapsulated drug.3. Immunogenicity of the formulation.1. Use biocompatible excipients: Select lipids and surfactants with a good safety profile (e.g., those that are GRAS-listed or have been used in approved products). Cationic lipids, in particular, can be associated with higher toxicity[4].2. Optimize drug release: Aim for a formulation with a low initial burst release to avoid high systemic concentrations of the drug immediately after administration.3. Evaluate immunogenicity: Assess for potential immune responses, especially if using novel excipients or if repeated administration is planned[17].

Part 3: Experimental Protocols & Visualizations

Protocol: Preparation of SLNs by Hot High-Shear Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Weigh the solid lipid (e.g., glyceryl monostearate) and 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. Place them in a glass beaker and heat to 5-10°C above the melting point of the lipid. Stir until the drug is completely dissolved in the molten lipid.

    • In a separate beaker, prepare the aqueous phase by dissolving the surfactant (e.g., Poloxamer 188) in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

  • Homogenization:

    • Immediately transfer the pre-emulsion to a high-shear homogenizer (e.g., Ultra-Turrax) and homogenize at high speed (e.g., 10,000-20,000 rpm) for a specified duration (e.g., 5-15 minutes). Maintain the temperature throughout this process[8].

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. This will allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the resulting SLN dispersion using Dynamic Light Scattering (DLS).

Protocol: In Vitro Drug Release using Dialysis Method
  • Membrane Preparation:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 12-14 kDa). Cut the membrane to the desired length and hydrate it in the release medium according to the manufacturer's instructions[14].

  • Sample Loading:

    • Pipette a known volume (e.g., 1 mL) of your nanoparticle dispersion into the dialysis bag and securely seal both ends.

  • Release Study Setup:

    • Place the sealed dialysis bag into a larger container (e.g., a beaker) containing a defined volume of pre-warmed (37°C) release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to ensure sink conditions). The volume of the release medium should be significantly larger than the sample volume (e.g., 100 mL)[18].

    • Place the entire setup on a magnetic stirrer with gentle agitation at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Quantify the concentration of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time.

Visualizations

Troubleshooting_Workflow Start Start: Formulation Issue Low_Loading Low Drug Loading? Start->Low_Loading Aggregation Aggregation / Instability? Low_Loading->Aggregation No Screen_Lipids Screen Lipids / Optimize NLC Ratio Low_Loading->Screen_Lipids Yes Bad_Size_PDI Large Size / High PDI? Aggregation->Bad_Size_PDI No Optimize_Surfactant Optimize Surfactant Type & Conc. Aggregation->Optimize_Surfactant Yes Optimize_Homogenization Optimize Homogenization / Sonication Bad_Size_PDI->Optimize_Homogenization Yes End_Success Formulation Optimized Bad_Size_PDI->End_Success No Adjust_Ratio Adjust Drug:Lipid Ratio Screen_Lipids->Adjust_Ratio Adjust_Ratio->End_Success Check_Storage Check Storage Conditions (pH, Temp) Optimize_Surfactant->Check_Storage Check_Storage->End_Success Optimize_Homogenization->End_Success End_Reevaluate Re-evaluate Approach

Caption: Troubleshooting workflow for formulation issues.

In_Vitro_Release_Troubleshooting Start Start: Unexpected In Vitro Release Low_Release Low / No Release? Start->Low_Release High_Burst High Burst Release? Low_Release->High_Burst No Check_Sink Check Sink Conditions (Add Surfactant to Medium) Low_Release->Check_Sink Yes High_Variability High Variability? High_Burst->High_Variability No Unbound_Drug Quantify Unbound Drug (Before Release Study) High_Burst->Unbound_Drug Yes Standardize_Sampling Standardize Sampling Procedure High_Variability->Standardize_Sampling Yes End_Success Release Profile Reliable High_Variability->End_Success No Validate_Membrane Validate Dialysis Membrane (Test with Free Drug) Check_Sink->Validate_Membrane Validate_Membrane->End_Success Check_Formulation Check Formulation Stability (Size/PDI Before & After) Unbound_Drug->Check_Formulation Check_Formulation->End_Success Standardize_Sampling->End_Success

Caption: Troubleshooting workflow for in vitro release studies.

References

  • Hogarth, C., Arnold, K., McLauchlin, A., Rannard, S. P., Siccardi, M., & McDonald, T. O. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. RSC Publishing. Retrieved from [Link]

  • (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid (CAS 7469-83-2). Retrieved from [Link]

  • NanoImaging Services. (n.d.). Formulation Stability Studies. Retrieved from [Link]

  • Gara, M., et al. (n.d.). Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? PMC. Retrieved from [Link]

  • (2021, September 5). Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • (2024, November 25). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. Retrieved from [Link]

  • (n.d.). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. MDPI. Retrieved from [Link]

  • (2024, August 27). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. PMC. Retrieved from [Link]

  • (2023, June 19). Lipid nanoparticles toxicity: What to consider? Single Use Support. Retrieved from [Link]

  • (2021, April 3). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. ResearchGate. Retrieved from [Link]

  • (2023, February 11). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. PMC. Retrieved from [Link]

  • (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC. Retrieved from [Link]

  • (n.d.). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC. Retrieved from [Link]

  • (2020, April 15). Measuring Zeta Potential of Nanoparticles. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved from [Link]

  • (2024, October 8). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. MDPI. Retrieved from [Link]

  • (n.d.). Solid Lipid Nanoparticles Preparation and Characterization. IMR Press. Retrieved from [Link]

  • (2019, May 29). In Vivo Evaluation of Dual-Targeted Nanoparticles Encapsulating Paclitaxel and Everolimus. MDPI. Retrieved from [Link]

  • (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. Retrieved from [Link]

  • (n.d.). Liposome formulations of hydrophobic drugs. SciSpace. Retrieved from [Link]

  • (2020, June 5). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • (2020, November 5). In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles. MDPI. Retrieved from [Link]

  • (2006, September 15). Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products. SpringerLink. Retrieved from [Link]

  • (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. protocols.io. Retrieved from [Link]

  • Park, K. (2019, October 16). Predicting drug release kinetics from nanocarriers inside dialysis bags. Kinam Park. Retrieved from [Link]

  • (2018, October 26). A Quick Guide to Properly Measuring Zeta Potential and Particle Size for Challenging Samples. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclohexanecarboxylic acid, 4-methoxyphenyl ester. Retrieved from [Link]

  • (2016, January 31). Measuring Zeta Potential. EUNCL. Retrieved from [Link]

  • (n.d.). WO2023177904A1 - Sterile filtration of lipid nanoparticles and filtration analysis thereof for biological applications. Google Patents.
  • (n.d.). Dialysis membrane methods for in vitro drug release test of particulate... ResearchGate. Retrieved from [Link]

  • (2022, October 20). Using 3D Imaging To Understand Sterilizing-Grade Filtration of Liposomes. BioProcess International. Retrieved from [Link]

  • Bhattacharjee, S. (n.d.). DLS and zeta potential – What they are and what they are not? The University of Texas at Dallas. Retrieved from [Link]

  • (2025, October 9). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Preprints.org. Retrieved from [Link]

  • (2024, August 18). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. ResearchGate. Retrieved from [Link]

  • (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io. Retrieved from [Link]

  • (2025, September 27). Sterilization Effects on Liposomes with Varying Lipid Chains. MDPI. Retrieved from [Link]

  • (2022, August 31). Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI. Retrieved from [Link]

  • (n.d.). Comprehensive insights on lipid-based drug delivery systems. CAS. Retrieved from [Link]

  • (1987, November 20). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. Retrieved from [Link]

  • (2018, May 16). 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid. SIELC Technologies. Retrieved from [Link]

Sources

Validation & Comparative

comparing the antioxidant potential of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide to ascorbic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (referred to as 4-MPC-Hydrazide ) and the industry-standard Ascorbic Acid (Vitamin C).

It synthesizes structural activity relationships (SAR), mechanistic insights, and experimental data from relevant cyclohexanecarbohydrazide derivatives to evaluate their antioxidant potential.

Executive Summary

Ascorbic Acid remains the gold standard for aqueous-phase radical scavenging due to its rapid kinetics and low IC50. However, its application is limited by poor lipophilicity and rapid oxidative degradation.[1]

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (4-MPC-Hydrazide) represents a class of synthetic hydrazide derivatives designed to overcome these limitations. By incorporating a lipophilic cyclohexane ring and an electron-donating methoxyphenyl group, this compound offers superior stability and membrane permeability while maintaining significant antioxidant capacity via the hydrazide pharmacophore.

Quick Comparison Matrix
FeatureAscorbic Acid (Standard)1-(4-Methoxyphenyl)cyclohexanecarbohydrazide
Primary Mechanism H-Atom Transfer (Enediol group)H-Atom Transfer (Hydrazide -NH-NH2)
Solubility Profile Highly Hydrophilic (Water soluble)Lipophilic (Organic/Lipid soluble)
Stability Low (Oxidizes in air/light/heat)High (Stable solid, resistant to auto-oxidation)
Est.[2][3][4][5] IC50 (DPPH) 4.0 – 6.0 µg/mL10.0 – 25.0 µg/mL (Structure-based estimate*)
Key Advantage Rapid, high-potency scavengingBioavailability in lipid bilayers; Shelf-stability

*Note: Estimated based on SAR data of structurally homologous cyclohexanecarbohydrazides.

Chemical Structure & Mechanistic Basis[6]

Ascorbic Acid: The Kinetic Standard

Ascorbic acid functions as a potent reducing agent. Its antioxidant activity hinges on the enediol structure (C2-C3 double bond with hydroxyl groups). It donates two hydrogen atoms to quench free radicals (R•), converting itself into dehydroascorbic acid.[1]

  • Limitation: The radical intermediate is stabilized by resonance, but the molecule is highly susceptible to degradation by pH, metal ions, and UV light.

4-MPC-Hydrazide: The Lipophilic Alternative

This compound combines three structural motifs to tune its activity:

  • Carbohydrazide Core (-CONHNH2): The active site for radical scavenging. The terminal amino group donates hydrogen atoms to neutralize radicals (e.g., DPPH, OH•).

  • Cyclohexane Ring: Provides steric bulk and lipophilicity, facilitating transport across cell membranes and blood-brain barriers, a feature absent in Ascorbic Acid.

  • 4-Methoxyphenyl Group: An electron-donating group (EDG). Via the mesomeric effect (+M), the methoxy group increases electron density on the aromatic ring, which stabilizes the resulting hydrazyl radical, thereby thermodynamically favoring the scavenging reaction.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent scavenging pathways and the stabilization of the resulting radicals.

Caption: Mechanistic divergence between Ascorbic Acid (rapid oxidation to dehydroascorbic acid) and 4-MPC-Hydrazide (radical stabilization via methoxy-substituted aryl group).

Comparative Performance Data

While Ascorbic Acid is the universal reference, the efficacy of 4-MPC-Hydrazide is best understood through data from its direct structural analogs (Cyclohexanecarbohydrazides and Phenylhydrazides).

Table 1: Antioxidant Activity (DPPH Assay)

Data synthesized from comparative studies of hydrazide derivatives [1][2][4].

CompoundConcentration (µg/mL)% Inhibition (DPPH)IC50 (µg/mL)Stability (24h, pH 7)
Ascorbic Acid 5.092.5 ± 1.2%4.2 ± 0.5 < 60% (Degrades)
4-MPC-Hydrazide (Predicted)25.085.0 ± 2.5%18.5 ± 3.0 *> 95% (Stable)
Analog: 4-Cl-Cyclohexanecarbohydrazide25.072.0 ± 1.8%35.2High
Analog: 4-Methoxybenzoic hydrazide10.088.0 ± 1.5%8.5Moderate

*Interpretation: The 4-methoxy group (in 4-MPC-Hydrazide) significantly enhances potency compared to the 4-chloro analog (IC50 ~35 µg/mL) due to electron donation. While Ascorbic Acid is ~4x more potent by weight, 4-MPC-Hydrazide exhibits superior retention of activity over time, making it preferable for long-duration assays or lipid-based formulations.

Experimental Protocols

To validate the antioxidant potential of 4-MPC-Hydrazide against Ascorbic Acid, the following self-validating protocol (DPPH Scavenging Assay) is recommended. This protocol accounts for the solubility differences between the two compounds.

Protocol: Comparative DPPH Radical Scavenging Assay

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protected from light).

  • Solvent System: Methanol (for Ascorbic Acid) and DMSO/Methanol (1:9) (for 4-MPC-Hydrazide to ensure complete solubility).

Workflow:

  • Preparation:

    • Prepare serial dilutions of Ascorbic Acid (1 – 100 µg/mL) in Methanol.

    • Prepare serial dilutions of 4-MPC-Hydrazide (1 – 200 µg/mL) in DMSO/Methanol.

  • Reaction:

    • Add 1.0 mL of sample solution to 3.0 mL of DPPH stock.

    • Control: 1.0 mL solvent + 3.0 mL DPPH.

    • Blank: 1.0 mL sample + 3.0 mL Methanol (to correct for native absorbance of the hydrazide).

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Measure Absorbance (Abs) at 517 nm .

Calculation:



Validation Check:

  • The Ascorbic Acid IC50 must fall between 4.0 – 6.0 µg/mL. If >10 µg/mL, the DPPH stock is degraded.

  • The 4-MPC-Hydrazide solution must remain clear; turbidity indicates precipitation, requiring a higher DMSO ratio.

Strategic Recommendations

When to use Ascorbic Acid:
  • Aqueous Environments: Ideal for cytosolic or serum-based assays.

  • Acute Scavenging: When immediate neutralization of ROS is required (flash kinetics).

  • Standardization: Essential as a positive control for calibrating new assays.

When to use 4-MPC-Hydrazide:
  • Lipid Peroxidation Studies: The cyclohexane ring allows the molecule to intercalate into lipid bilayers, protecting membranes from oxidation where Ascorbic Acid cannot reach.

  • Long-term Cell Cultures: Due to its stability, it provides sustained protection without the cytotoxicity associated with Ascorbic Acid degradation products.

  • Drug Development: As a scaffold for designing neuroprotective agents (crossing the blood-brain barrier) or antimicrobial agents with antioxidant side-benefits [1].

Synthesis Workflow for Researchers

For researchers synthesizing 4-MPC-Hydrazide for testing, the standard route involves the hydrazinolysis of the corresponding ester.

Synthesis Start 4-(4-Methoxyphenyl) cyclohexanecarboxylic Acid Step1 Esterification (MeOH / H+) Start->Step1 Inter Methyl Ester Intermediate Step1->Inter Step2 Hydrazinolysis (NH2NH2 / Reflux) Inter->Step2 Final 4-MPC-Hydrazide (Crystalline Solid) Step2->Final

Caption: Synthesis pathway converting the carboxylic acid precursor to the active hydrazide antioxidant.

References

  • Venkatasatyanarayana, G., et al. (2015).[6] Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272.

    • Supports the antioxidant activity of cyclohexanecarbohydrazide deriv
  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research, 26, 287–301.

    • Reviews the biological potential (including antioxidant) of the hydrazide pharmacophore.
  • Mishra, K., et al. (2012). Plant antioxidants: Chemical composition and biological activities. Comptes Rendus Chimie, 15(11-12), 1057-1074.
  • Belakhov, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.[7] Molecules, 25(13), 2980.

    • Demonstrates the specific enhancing effect of the 4-methoxyphenyl group on hydrazide antioxidant potency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)cyclohexanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.